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molecular formula C8H17NO5S B8548840 2-({2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}amino)ethane-1-sulfonic acid CAS No. 74440-85-0

2-({2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}amino)ethane-1-sulfonic acid

Cat. No. B8548840
M. Wt: 239.29 g/mol
InChI Key: JYMKLDYHKSOFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04309327

Procedure details

Into a 2 liter volume flask equipped with a stirrer, taurine (125 g), sodium hydroxide (40 g), deionized water (200 g) and ethylene glycol monoethyl ether (600 g) were charged. The contents were maintained at 60° C. while stirring, and a mixture of allyl glycidyl ether (114 g) and p-nitrosophenol (0.1 g) was dropwise added thereto in 20 minutes. Thereafter, stirring was continued for 2 hours. The reaction mixture of pH 9 was treated with an ionic exchange resin (Amberlite IR-120) to eliminate Na+ ion, whereby a solution of pH 4 was obtained. The solution was concentrated in a rotary evaporator to make a 7/10 volume so that needle crystals were precipitated. These crystals were identified to unreacted taurine by NMR and IR. The filtrate was poured into a 3 time volume of acetone to precipitate brown oily materials. The oily materials were collected and dried in vacuo as give N-(2-hydroxy-3-allyloxypropyl)taurine (96 g) of the formula: ##STR7##
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][S:4]([OH:7])(=[O:6])=[O:5].[OH-].[Na+].C(OCCO)C.[CH2:16]([O:20][CH2:21][CH:22]=[CH2:23])[CH:17]1[O:19][CH2:18]1>N(C1C=CC(O)=CC=1)=O.O>[OH:19][CH:17]([CH2:16][O:20][CH2:21][CH:22]=[CH2:23])[CH2:18][NH:1][CH2:2][CH2:3][S:4]([OH:7])(=[O:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
NCCS(=O)(=O)O
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 g
Type
reactant
Smiles
C(C)OCCO
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
114 g
Type
reactant
Smiles
C(C1CO1)OCC=C
Name
Quantity
0.1 g
Type
catalyst
Smiles
N(=O)C1=CC=C(C=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 liter volume flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was dropwise added
STIRRING
Type
STIRRING
Details
Thereafter, stirring
WAIT
Type
WAIT
Details
was continued for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture of pH 9
ADDITION
Type
ADDITION
Details
was treated with an ionic exchange resin (Amberlite IR-120)
CUSTOM
Type
CUSTOM
Details
was obtained
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
were precipitated
ADDITION
Type
ADDITION
Details
The filtrate was poured into a 3 time volume of acetone
CUSTOM
Type
CUSTOM
Details
to precipitate brown oily materials
CUSTOM
Type
CUSTOM
Details
The oily materials were collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC(CNCCS(=O)(=O)O)COCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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